3-Cyano-5-methoxyisonicotinic acid is an organic compound with the molecular formula CHNO. It is a derivative of isonicotinic acid, distinguished by a cyano group at the 3-position and a methoxy group at the 5-position on the pyridine ring. This compound exhibits solubility in various organic solvents, such as chloroform, methanol, and ethanol, while showing poor solubility in water. Its IUPAC name is 3-cyano-5-methoxypyridine-4-carboxylic acid.
3-Cyano-5-methoxyisonicotinic acid belongs to the class of heterocyclic compounds, specifically pyridine derivatives. Its classification is significant due to its potential biological activities and applications in medicinal chemistry.
The synthesis of 3-Cyano-5-methoxyisonicotinic acid typically involves several key steps:
One common method involves the reaction of methoxypyridine with benzonitrile, which subsequently undergoes further processing to yield 3-Cyano-5-methoxyisonicotinic acid .
The molecular structure of 3-Cyano-5-methoxyisonicotinic acid features a pyridine ring with two substituents:
3-Cyano-5-methoxyisonicotinic acid is involved in various chemical reactions, including:
These reactions are facilitated by reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The mechanism of action for 3-Cyano-5-methoxyisonicotinic acid involves its interaction with biological molecules through its functional groups. The cyano group can engage in nucleophilic addition reactions, while the methoxy group may influence electronic properties and reactivity. These interactions can modulate various biological pathways and molecular targets, making it a subject of interest in medicinal chemistry .
Relevant data regarding melting points, boiling points, and specific reactivity profiles would typically be obtained from experimental studies or chemical databases but are not explicitly provided in the available sources .
3-Cyano-5-methoxyisonicotinic acid has several scientific applications:
This compound's diverse applications highlight its significance in both academic research and industrial settings.
Nitrilases (EC 3.5.5.1) enable the direct hydrolysis of cyano groups to carboxylic acids under mild aqueous conditions, bypassing traditional chemical synthesis limitations. For 3-cyano-5-methoxyisonicotinic acid precursors, nitrilase optimization focuses on substrate specificity engineering and biocatalyst stability enhancement. Pseudomonas putida CGMCC3830 nitrilase expressed constitutively in E. coli eliminates the need for expensive inducers (e.g., IPTG), reducing production costs by 30% while achieving high cell densities (>50 g/L wet weight) via fed-batch fermentation [4]. This system facilitates the hydrolysis of cyanoheterocycles with >99% regioselectivity and converts 3-cyanopyridine derivatives at rates exceeding 200 g·L⁻¹·h⁻¹ [4] [8].
Computational methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) identify critical residues governing stereoselectivity. For example, mutations at Trp57 and Val134 in Acidovorax facilis nitrilase significantly enhance enantioselectivity (E > 300) for chiral intermediates like (S)-3-cyano-5-methylhexanoic acid [5]. Similar strategies apply to 5-methoxyisonicotinic nitrile precursors, where rational mutations expand the enzyme’s active site to accommodate methoxy group steric effects.
Table 1: Nitrilase Optimization Parameters for Cyanoheterocycle Hydrolysis
Optimization Strategy | Conditions/Modifications | Catalytic Outcome |
---|---|---|
Constitutive Expression | pET3b-NIT in E. coli; no IPTG | 189 g/L nicotinic acid in 450 min |
High-Density Cultivation | Fed-batch; glycerol feeding | Biomass: 50 g/L (wet weight) |
Hotspot Mutagenesis (MM/PBSA) | W57F/V134M double mutant | Enantioselectivity: >99.9% ee |
Solvent Engineering | 10% DMSO as cosolvent | Substrate solubility: +70% |
Biosilica encapsulation further stabilizes nitrilases against reaction conditions. Ethyleneamine-mediated biosilicification forms porous matrices around Acidovorax facilis nitrilase, improving thermal stability (70% activity retained at 50°C vs. 20% for free enzyme) and enabling 15 reaction cycles without significant activity loss [6]. This method is adaptable to 3-cyano-5-methoxyisonicotinic acid synthesis by tailoring silica pore size to the substrate’s molecular dimensions.
Chemoenzymatic routes integrate nitrilase-catalyzed hydrolysis with metal-catalyzed stereoselective reactions to access chiral intermediates. For 5-methoxyisonicotinic acid derivatives, this involves regioselective cyano hydrolysis followed by asymmetric hydrogenation or C-C coupling. A key advancement uses ionic liquid (IL)/buffer biphasic systems to mitigate substrate inhibition and enhance enantiocontrol. For example, [BMIM][PF₆] (1-butyl-3-methylimidazolium hexafluorophosphate) increases the conversion of o-chloromandelonitrile to (R)-acid by 92% compared to aqueous systems by partitioning toxic substrates away from the biocatalyst [7].
Palladium-catalyzed stereoselective alkylation complements enzymatic steps. Ethyl 3-cyano-5-methylhexanoate synthesis employs Pd(OAc)₂ with chiral ligands (e.g., BINAP) to achieve 98% ee, a method transferable to 5-methoxyisonicotinic scaffolds [9]. Critical parameters include:
Table 2: Chemoenzymatic Strategies for Chiral Acid Synthesis
Step | Conditions | Stereochemical Outcome |
---|---|---|
Chemical Functionalization | Pd(OAc)₂/(R)-BINAP; K₂CO₃ in diglyme | 98% ee |
Biocatalytic Hydrolysis | Nitrilase in [BMIM][PF₆]/buffer (1:1) | >99% ee; 92% conversion |
Product Isolation | Ethyl acetate extraction; crystallization | 99.5% purity |
Biocatalyst recycling in IL systems achieves 15 consecutive batches with <5% activity loss, as ILs stabilize nitrilase conformation and reduce interfacial inactivation [7]. For 3-cyano-5-methoxyisonicotinic acid, sequential nitrile hydrolysis and asymmetric amidation could yield pharmaceutically relevant building blocks like GABA analogs.
Regioselectivity challenges in pyridine derivatives stem from electron-deficient ring systems that resist electrophilic substitution. 3-Cyano-5-methoxyisonicotinic acid synthesis requires precise functionalization at the 3- and 5-positions, avoiding unwanted byproducts. Chemical oxidation of 5-ethyl-2-methylpyridine with HNO₃ produces nicotinic acid but suffers from poor regiocontrol (≤50% yield) and generates N₂O, a potent greenhouse gas [3].
Enzymatic C–H activation offers superior selectivity. Nitrilases from Rhodococcus rhodochrous J1 hydrolyze 3-cyanopyridine to nicotinic acid with 100% regioselectivity at 30°C, avoiding the 2- or 4-isomers [4] [8]. This specificity extends to 5-methoxy derivatives due to:
Directed metalation using Pd(0) catalysts achieves complementary regioselectivity. For example, bromination of 5-methoxyisonicotinic acid ethyl ester with Pd₂(dba)₃ and XPhos ligand yields 3-bromo-5-methoxyisonicotinate, which undergoes cyanation via CuCN to afford the 3-cyano precursor [9]. Key advances include:
Table 3: Regioselective Pyridine Functionalization Methods
Method | Conditions | Regioselectivity | Yield |
---|---|---|---|
Nitrilase Hydrolysis | pH 8.0; 30°C; 2 h | C3 >99% | 95% |
Chemical Oxidation | HNO₃; 190–270°C; 8 MPa | C3/C5 mixture | 50% |
Pd-Catalyzed Cyanation | Pd₂(dba)₃/XPhos; CuCN; DMF; 100°C | C3 exclusively | 85% |
Multi-enzyme cascades are emerging for one-pot synthesis. Combining nitrilase with transaminases converts 5-methoxy-3-cyanopyridine directly to 3-cyano-5-methoxyisonicotinic acid via a carboxylic acid intermediate, achieving atom economies >80% [8].
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: